Glycine, N-(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)-
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Overview
Description
Glycine, N-(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)-: is a complex organic compound with a unique structure that combines glycine with a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)- typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The nitro group is introduced via nitration, and the glycine moiety is attached through amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at positions on the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying molecular interactions.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. For example, its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Glycine, N-(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)-: shares similarities with other pyrido[2,3-d]pyrimidine derivatives.
Other nitro-substituted pyrido[2,3-d]pyrimidines: These compounds have similar core structures but may differ in the position and nature of substituents.
Uniqueness
The uniqueness of Glycine, N-(1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)- lies in its specific combination of functional groups and the presence of the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
141985-38-8 |
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Molecular Formula |
C11H11N5O7 |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-6-nitro-2,4,5-trioxo-8H-pyrido[2,3-d]pyrimidin-7-yl)amino]acetic acid |
InChI |
InChI=1S/C11H11N5O7/c1-14-9-5(10(20)15(2)11(14)21)7(19)6(16(22)23)8(13-9)12-3-4(17)18/h3H2,1-2H3,(H,17,18)(H2,12,13,19) |
InChI Key |
XYVLPBKTXNWLDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)C(=C(N2)NCC(=O)O)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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